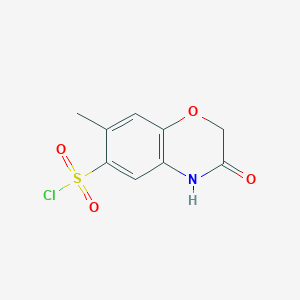

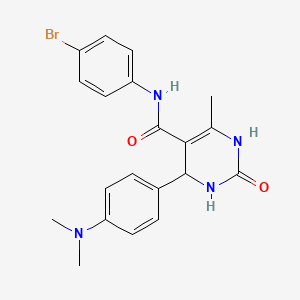

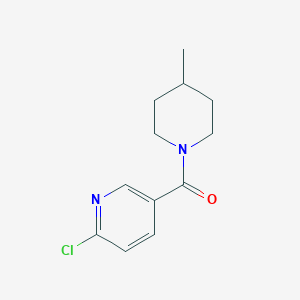

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide” is a chemical compound . It is also known as an ABA-mimicking ligand . This compound has been used in research to study its effects on plants, particularly in relation to drought resistance .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. The exact structure is not provided in the search results.

Applications De Recherche Scientifique

Synthesis and Characterization

- A study described the synthesis and characterization of multisubstituted tetrahydroquinolines, achieved through Aza-Michael/Michael addition catalyzed by quaternary ammonium salt, highlighting an efficient approach to creating densely substituted tetrahydroquinoline derivatives (Zhang et al., 2014).

- The development of 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase inhibitors for suppressing the growth of prostate cancer cells indicates the therapeutic potential of tetrahydroquinoline derivatives (Liu et al., 2015).

Antimicrobial Activity

- A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and demonstrated significant in vitro antibacterial and antifungal activities, showing the potential use of these compounds in developing new antimicrobial agents (Desai et al., 2011).

Molecular Interaction and Crystal Structure

- The crystal structure and Hirshfeld surface analysis of various quinoline derivatives provide insights into their molecular interactions, stability, and potential applications in material science and drug design. For instance, the hydrochloride salt of a specific quinoline derivative was analyzed for its structural stability and interactions, offering a basis for further research in pharmaceutical development (Ullah & Stoeckli-Evans, 2021).

Enantioselective Synthesis

- Copper-catalyzed enantioselective intramolecular aryl C-N coupling has been utilized for the synthesis of enantioenriched 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamides. This asymmetric desymmetrization strategy highlights the compound's importance in synthesizing enantioselective molecules, which are crucial in drug development and chiral chemistry (He et al., 2015).

Mécanisme D'action

Orientations Futures

The future directions for the research of this compound could include further exploration of its effects on plants, particularly in relation to drought resistance . Additionally, the crystal structure of this compound in complex with the PYL2 ABA receptor and the HAB1 PP2C provides a structural basis for designing the next generation of ABA-mimicking small molecules .

Propriétés

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-2-14-23-19-11-10-18(15-17(19)9-13-21(23)25)22-20(24)12-8-16-6-4-3-5-7-16/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYFBJPVPAEFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)

![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)

![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)

![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)

![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)